molecular formula C13H15NO B14402350 1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one CAS No. 89344-80-9

1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one

Cat. No.: B14402350
CAS No.: 89344-80-9
M. Wt: 201.26 g/mol
InChI Key: SJIWFSRXWFQLNQ-UHFFFAOYSA-N
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Description

1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one is an organic compound that features a pyridine ring attached to a cyclohexene ring, with an ethanone group

Preparation Methods

The synthesis of 1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a cyclohexene derivative under specific conditions.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the process.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired product.

    Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to various biochemical responses.

    Pathways Involved: It may influence pathways related to cell signaling, metabolism, or gene expression, depending on the context of its use.

Comparison with Similar Compounds

1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(pyridin-4-yl)ethan-1-one and 1-(1-cyclohexen-1-yl)pyrrolidine.

    Uniqueness: The unique combination of the pyridine and cyclohexene rings, along with the ethanone group, gives this compound distinct chemical and biological properties that differentiate it from other similar molecules.

Properties

CAS No.

89344-80-9

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(6-pyridin-4-ylcyclohexen-1-yl)ethanone

InChI

InChI=1S/C13H15NO/c1-10(15)12-4-2-3-5-13(12)11-6-8-14-9-7-11/h4,6-9,13H,2-3,5H2,1H3

InChI Key

SJIWFSRXWFQLNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCCCC1C2=CC=NC=C2

Origin of Product

United States

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